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Compound of Interest

2-Chloro-6-methylpyrimidine-4-
Compound Name:
carbonitrile

Cat. No.: B182749

CAS Number: 1192064-60-0

This technical guide provides a comprehensive overview of 2-Chloro-6-methylpyrimidine-4-
carbonitrile, a key heterocyclic building block in modern synthetic chemistry. Tailored for researchers,
scientists, and professionals in drug development, this document delves into the compound's
synthesis, chemical properties, reactivity, and significant applications, with a particular focus on its role
in the synthesis of targeted therapeutics.

Core Compound Profile

2-Chloro-6-methylpyrimidine-4-carbonitrile is a substituted pyrimidine characterized by a chloro
group at the 2-position, a methyl group at the 6-position, and a nitrile group at the 4-position. This
specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable
intermediate in the synthesis of complex molecules.
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Property Value Source
CAS Number 1192064-60-0 [1][2]
Molecular Formula CeHaCIN3 [3]
Molecular Weight 153.57 g/mol [3]
IUPAC Name 2—ChIoToj6-methyIpyrimidine-4- N/A
carbonitrile
SMILES CC1=NC(Cl)=CC(C#N)=N1 [3]
Appearance Off-white to light yellow solid [4]
Purity Typically >96% [5]
Storage Store at room temperature [2]

Synthesis and Manufacturing

The synthesis of 2-Chloro-6-methylpyrimidine-4-carbonitrile is a multi-step process that typically
starts from readily available precursors. A common synthetic route involves the construction of the
pyrimidine ring followed by functional group interconversions.

A plausible synthetic pathway begins with the synthesis of 4,6-dichloro-2-methylpyrimidine. This
intermediate can be prepared by reacting 4,6-dihydroxy-2-methylpyrimidine with a chlorinating agent
like triphosgene in the presence of an organic base such as N,N-diethylaniline.[6]

The subsequent step involves a nucleophilic substitution to introduce the nitrile group. While a specific
protocol for the direct cyanation of 4,6-dichloro-2-methylpyrimidine to yield the title compound is not
readily available in the searched literature, a related synthesis of a trichloropyrimidine-2-carbonitrile
involved the displacement of a sulfone group with potassium cyanide.[4] This suggests that a similar
displacement of one of the chloro groups in 4,6-dichloro-2-methylpyrimidine with a cyanide source,
such as KCN or NaCN, could be a viable method. The regioselectivity of this reaction would be a
critical factor to control.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of 2-Chloro-6-methylpyrimidine-4-carbonitrile.
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Chemical Properties and Reactivity

The reactivity of 2-Chloro-6-methylpyrimidine-4-carbonitrile is dominated by the electrophilic nature
of the pyrimidine ring, which is further activated by the electron-withdrawing chloro and nitrile
substituents. The chlorine atom at the 2-position is particularly susceptible to nucleophilic aromatic
substitution (SNAr).[7][8]

Nucleophilic Aromatic Substitution (SNAr):

The primary mode of reaction for this compound is the displacement of the C2-chloro substituent by a
variety of nucleophiles. The pyrimidine ring's nitrogen atoms act as electron sinks, stabilizing the
negatively charged Meisenheimer intermediate formed during the reaction.[9] This is a well-established
reactivity pattern for chloropyrimidines.[10]

Common nucleophiles that can displace the chloro group include amines, alcohols, and thiols. This
reactivity is pivotal in its application as a building block, allowing for the facile introduction of diverse
functionalities at this position.

Application in Drug Development: Synthesis of
Dasatinib

A prominent and well-documented application of 2-Chloro-6-methylpyrimidine-4-carbonitrile is its
use as a key intermediate in the synthesis of Dasatinib, a potent oral tyrosine kinase inhibitor used in
the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute
lymphoblastic leukemia (Ph+ ALL).

In the synthesis of Dasatinib, 2-Chloro-6-methylpyrimidine-4-carbonitrile serves as the electrophilic
partner in a crucial coupling reaction. It reacts with an amino-thiazole derivative, specifically 2-amino-
N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, via a nucleophilic aromatic substitution reaction.
[9][11] The amino group of the thiazole derivative displaces the chlorine atom on the pyrimidine ring,
forming a new carbon-nitrogen bond and linking the two heterocyclic systems.

Experimental Protocol: Synthesis of a Dasatinib Intermediate
The following is a generalized protocol based on published synthetic routes for Dasatinib:[9][12]

e Reaction Setup: In a suitable reaction vessel, dissolve 2-amino-N-(2-chloro-6-methylphenyl)thiazole-
5-carboxamide and a molar equivalent of 2-Chloro-6-methylpyrimidine-4-carbonitrile in an
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appropriate aprotic solvent, such as tetrahydrofuran (THF).

» Base Addition: Add a non-nucleophilic base, for example, sodium tert-butoxide, to the reaction
mixture to facilitate the deprotonation of the amine and initiate the nucleophilic attack.

» Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period sufficient to ensure
complete conversion, typically monitored by thin-layer chromatography (TLC) or high-performance
liquid chromatography (HPLC).

o Workup and Isolation: Upon completion, cool the reaction mixture and quench with water. The
resulting solid product, 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-
methylphenyl)thiazole-5-carboxamide, can be isolated by filtration, washed with appropriate
solvents, and dried.[9][12] This intermediate is then further elaborated to yield Dasatinib.

Workflow for the Synthesis of a Key Dasatinib Intermediate:
Caption: Key step in Dasatinib synthesis involving 2-Chloro-6-methylpyrimidine-4-carbonitrile.

Spectroscopic Data and Characterization

While comprehensive, publicly available spectroscopic data with detailed assignments for 2-Chloro-6-
methylpyrimidine-4-carbonitrile is limited, typical chemical shifts for similar structures can be
inferred.

'H NMR: The proton spectrum is expected to show a singlet for the methyl group (CHs) protons,
likely in the range of 2.2-2.7 ppm.[13] The aromatic proton on the pyrimidine ring would appear as a
singlet further downfield.

e 13C NMR: The carbon spectrum would display distinct signals for the methyl carbon, the nitrile
carbon, and the four carbons of the pyrimidine ring. The carbon attached to the chlorine atom would
be expected in the range of 150-180 ppm.

» IR Spectroscopy: The infrared spectrum should exhibit a characteristic sharp absorption band for the
nitrile (C=N) stretching vibration, typically around 2220-2260 cm~1.

e Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the
molecular weight of the compound (153.57 g/mol ), with a characteristic isotopic pattern due to the
presence of a chlorine atom.
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Researchers can obtain detailed analytical data, including NMR, HPLC, and LC-MS, from commercial
suppliers upon request.[14]

Safety and Handling

2-Chloro-6-methylpyrimidine-4-carbonitrile should be handled with appropriate safety precautions in
a well-ventilated laboratory environment. Standard personal protective equipment, including safety
glasses, gloves, and a lab coat, should be worn.

Based on safety data for related compounds, it may be harmful if swallowed, cause skin irritation, and
cause serious eye irritation.[15] Inhalation of dust should be avoided.

Other Potential Applications

While its role in the synthesis of Dasatinib is the most prominent application, the reactive nature of 2-
Chloro-6-methylpyrimidine-4-carbonitrile makes it a versatile building block for the synthesis of
other biologically active compounds. Substituted pyrimidines are a common scaffold in medicinal
chemistry and agrochemistry. For instance, various pyrimidine derivatives have been investigated for
their potential as herbicides and fungicides.[16] The unique substitution pattern of this compound could
be leveraged for the development of novel compounds in these and other areas of chemical research.

Conclusion

2-Chloro-6-methylpyrimidine-4-carbonitrile is a valuable and reactive intermediate in organic
synthesis. Its utility is underscored by its critical role in the manufacturing of the life-saving drug
Dasatinib. A thorough understanding of its synthesis, reactivity, and handling is essential for chemists
and researchers working in the fields of medicinal chemistry and drug development. The principles of
nucleophilic aromatic substitution that govern its reactivity are fundamental and can be applied to the
design and synthesis of a wide array of novel chemical entities.

References
e Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic

solvents at different temperatures. World Scientific News, 44, 13-34. URL:
https://www.worldscientificnews.com/wp-content/uploads/2016/04/WSN-44-2016-13-34.pdf

e ChemicalBook. (n.d.). 6-chloro-2-methylpyrimidine-4-carbonitrile | 1192064-60-0. Retrieved from
URL.: https://www.chemicalbook.com/ChemicalProductProperty EN_CB02598379.htm

e Das, J., et al. (2017). A convenient new and efficient commercial synthetic route for dasatinib
(Sprycel®). viXra.org. URL: https://vixra.org/pdf/1706.0123v1.pdf

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.bldpharm.com/products/1192064-60-0.html
https://www.benchchem.com/product/b182749?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/jo00252a057
https://www.benchchem.com/product/b182749?utm_src=pdf-body
https://www.benchchem.com/product/b182749?utm_src=pdf-body
https://ntp.niehs.nih.gov/sites/default/files/ntp/htdocs/chem_background/exsumpdf/nitrapyrin_508.pdf
https://www.benchchem.com/product/b182749?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b182749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Google Patents. (n.d.). US9145406B2 - Process for preparing dasatinib monohydrate. Retrieved
from URL: https://patents.google.

Google Patents. (n.d.). EP2532662B1 - Synthesis process of dasatinib and intermediate thereof.
Retrieved from URL.: https://patents.google.

ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved
from URL: https://www.researchgate.net/figure/Nucleophilic-aromatic-substitution-reactions-of-
chloropyrimidines_figl 323537985

Khan Academy. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. URL:
https://www.youtube.

Google Patents. (n.d.). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
Retrieved from URL.: https://patents.google.

Asian Journal of Chemistry. (2018). An Improved and Scalable Process for the Preparation of
Dasatinib. Asian Journal of Chemistry, 30(8), 1731-1736. URL:
https://asianpubs.org/index.php/ajc/article/view/10.14233-ajchem.2018.21283

Advanced ChemBlocks. (n.d.). 6-Chloro-2-methyl-4-pyrimidinecarbonitrile. Retrieved from URL:
https://www.achemblock.com/products/F-4540.html

Biosynth. (n.d.). 6-Chloro-2-methylpyrimidine-4-carbonitrile. Retrieved from URL:
https://www.biosynth.com/p/SXB06460/6-chloro-2-methylpyrimidine-4-carbonitrile

BLD Pharm. (n.d.). 1192064-60-0 | 6-Chloro-2-methylpyrimidine-4-carbonitrile. Retrieved from URL:
https://www.bldpharm.com/products/1192064-60-0.html

PubChem. (n.d.). 6-Chloro-2-methylpyrimidin-4-amine. Retrieved from URL.:
https://pubchem.ncbi.nim.nih.gov/compound/286754

Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from URL.:
https://www.fishersci.com/store/msds?partNumber=AC456570010&productDescription=4-AMINO-6-
CHLORO-2-METHYLPYRIMID&vendorld=VN00032119&countryCode=US&language=en
Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi.
Retrieved from URL: https://zenodo.org/record/6484349

Arkivoc. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-
(methylthio)pyrimidine. Arkivoc, 2020(vii), 1-14. URL: https://www.arkat-usa.org/arkivoc-
journal/browse-arkivoc/2020/vii/20-11116

ChemicalBook. (n.d.). 6-chloro-2-methylpyrimidine-4-carbonitrile. Retrieved from URL:
https://www.chemicalbook.com/ProductChemicalPropertiesCB02598379 EN.htm

CymitQuimica. (n.d.). 2-((6-Chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-
methylphenyl)thiazole-5-carboxamide. Retrieved from URL.:
https://www.cymitquimica.com/base/files/spec/en/S/IOR42979.pdf

Sigma-Aldrich. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine. Retrieved from URL:
https://www.sigmaaldrich.com/US/en/product/aldrich/284751

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from URL:
https://www.chem.wisc.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b182749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» National Toxicology Program. (n.d.). 2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin). Retrieved from
URL:
https://ntp.niehs.nih.gov/sites/default/files/ntp/htdocs/chem_background/exsumpdf/nitrapyrin_508.pdf

o Tropical Agriculture. (1969). The Fate of 2-Amino-4-Chloro-6-methyl Pyrimidine (Nitrification
Inhibitor) in Soils. Tropical Agriculture, 46(3). URL:
https://journals.sta.uwi.edu/ojs/index.php/ta/article/view/1788

e 1H NMR - Chemical Shift List. (n.d.). Retrieved from URL:
http://www.chem.ucla.edu/~webspectra/H1nmr.html

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended
for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we
make no warranties, express or implied, regarding the fitness of this product for every specific
experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits
your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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